4-硝基苯基-β-D-麦芽糖吡喃糖苷

描述

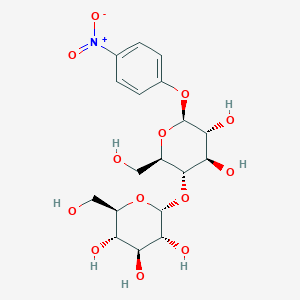

4-Nitrophenyl-beta-D-maltopyranoside is a substrate for the amyloglucosidase enzyme . It releases a chromogenic end product, p-nitrophenol, which can be measured colorimetrically at 410 nm . It is a chromogenic substrate for β-maltosidase .

Synthesis Analysis

While specific synthesis methods for 4-Nitrophenyl-beta-D-maltopyranoside were not found, there are references to the synthesis of similar compounds . For a detailed synthesis process, it’s recommended to refer to the relevant scientific literature.Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl-beta-D-maltopyranoside is C18H25NO13 . Its molecular weight is 463.4 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis

While specific chemical reactions involving 4-Nitrophenyl-beta-D-maltopyranoside were not found, it’s known that it’s a substrate for the amyloglucosidase enzyme . For detailed chemical reaction analysis, it’s recommended to refer to the relevant scientific literature.Physical And Chemical Properties Analysis

4-Nitrophenyl-beta-D-maltopyranoside is a white to off-white crystalline powder . It yields a yellow solution upon cleavage . It has a molecular weight of 463.40 g/mol .科学研究应用

酶促合成与应用

4-硝基苯基-β-D-麦芽糖吡喃糖苷已用于酶促合成和应用中。例如,Puchart 和 Biely (2007) 描述了其在内切-β-1,4-木聚糖酶的显色底物制备中的用途。此过程涉及由来自不同来源的 β-木糖苷酶催化的自转移反应,提供了一种量化内切-β-1,4-木聚糖酶活性的方法 (Puchart & Biely,2007)。

基因治疗中的核磁共振方法

在基因治疗研究中,4-硝基苯基-β-D-麦芽糖吡喃糖苷衍生物显示出潜力。Cui 等人 (2004) 开发了一种新型核磁共振敏感分子 4-氟-2-硝基苯基-β-D-半乳糖吡喃糖苷 (PFONPG),它对 β-半乳糖苷酶(lacZ 基因的产物)有反应。该分子促进了基因表达的无创检测,提供了对基因治疗中转染成功的见解 (Cui 等人,2004)。

诊断应用

合成了相关化合物 2-氯-4-硝基苯基-β-D-半乳糖吡喃糖苷,并对其在诊断中的应用进行了表征。Hwang 和 Scott (1993) 强调了其在酶免疫分析中的用处,特别是用于提高 β-半乳糖苷酶分析的灵敏度 (Hwang & Scott,1993)。

酶联检测

在生化研究中,4-硝基苯基-β-D-麦芽糖吡喃糖苷衍生物已用于酶联检测。Biely 等人 (2004) 测试了其单乙酸酯作为 β-木糖苷酶和各种微生物碳水化合物酯酶的底物。该方法允许检查这些酶的位置特异性,这对于理解碳水化合物酯酶的结构-功能关系至关重要 (Biely 等人,2004)。

作用机制

Target of Action

The primary target of 4-Nitrophenyl-beta-D-maltopyranoside is the amyloglucosidase enzyme . This enzyme plays a crucial role in the breakdown of complex carbohydrates, specifically maltose, into glucose.

Mode of Action

4-Nitrophenyl-beta-D-maltopyranoside acts as a substrate for the amyloglucosidase enzyme . The enzyme cleaves the compound, resulting in the release of a chromogenic end product, p-nitrophenol .

Pharmacokinetics

Its solubility in water (1960-2040 mg/mL) suggests that it may be readily absorbed and distributed in the body .

Result of Action

The action of the amyloglucosidase enzyme on 4-Nitrophenyl-beta-D-maltopyranoside results in the release of p-nitrophenol . This compound is chromogenic, meaning it can be detected colorimetrically, making 4-Nitrophenyl-beta-D-maltopyranoside useful in biochemical assays to measure the activity of the amyloglucosidase enzyme.

Action Environment

The action of 4-Nitrophenyl-beta-D-maltopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of the amyloglucosidase enzyme. The compound should be stored at -20°C and protected from light to maintain its stability .

安全和危害

未来方向

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-YMJSIHPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl-beta-D-maltopyranoside | |

CAS RN |

56846-39-0 | |

| Record name | 4-Nitrophenyl-beta-D-maltopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B3042243.png)

![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)

phosphonium bromide](/img/structure/B3042247.png)